molecular formula C22H29FN2O4 B4481684 1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B4481684
M. Wt: 404.5 g/mol
InChI Key: FLCAEJHSKQFNQX-UHFFFAOYSA-N
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Description

1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenoxy group, and a morpholinylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzylamine with 2-methoxyphenol to form an intermediate, which is then reacted with morpholine and propylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Quality control measures are essential to ensure that the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-1-(2-(methylamino)benzoyl)semicarbazide
  • 4-fluoroamphetamine
  • 4,4’-dimethylaminorex

Uniqueness

Compared to similar compounds, 1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4/c1-27-22-12-18(14-24-13-17-2-5-19(23)6-3-17)4-7-21(22)29-16-20(26)15-25-8-10-28-11-9-25/h2-7,12,20,24,26H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAEJHSKQFNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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